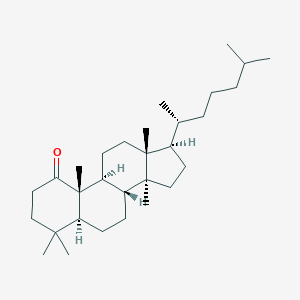

Lanostan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lanostan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C30H52O and its molecular weight is 428.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Antitumor Activity

Recent studies have highlighted the potential of lanostane triterpenoids, including lanostan-1-one, in cancer therapy. A patent describes novel lanostane triterpenoids that exhibit cytotoxic effects on tumor cells with specific mutant genes such as p53 and Ras. These compounds show low toxicity towards normal cells, indicating their potential for personalized cancer treatments targeting specific genetic mutations .

1.2 Anti-Adipogenesis

Research on lanostane triterpenoids derived from Ganoderma applanatum has demonstrated significant anti-adipogenic effects. In a study involving 3T3-L1 cell models, several newly identified compounds exhibited stronger anti-adipogenesis than the control. Notably, compounds with an A-seco-23→26 lactone skeleton were particularly effective, suggesting a structure-activity relationship that could guide future therapeutic developments .

Neuroprotective Effects

This compound and related compounds have shown promise in neuroprotection. For instance, triterpenoids from Ganoderma lucidum have been investigated for their ability to protect neuronal cells from oxidative stress and inflammation. One study reported that certain lanostane derivatives increased the viability of Neuro-2a cells exposed to toxic agents and reduced reactive oxygen species (ROS) levels, indicating their potential in treating neurodegenerative diseases .

Anti-inflammatory Properties

The protective effects of lanostane triterpenoids against inflammatory conditions have also been explored. Inotodiol, a compound related to this compound, was found to mitigate inflammatory cytokine expression in human keratinocytes under stress conditions induced by TNF-α and UV radiation. This suggests potential applications in dermatological therapies for inflammatory skin diseases .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of lanostane triterpenoids is crucial for optimizing their therapeutic efficacy. A study established SAR for various compounds isolated from G. applanatum, linking specific structural features to their biological activities, particularly in anti-adipogenesis and cytotoxicity against cancer cells .

Summary Table of Key Applications

| Application Area | Compound(s) Involved | Key Findings |

|---|---|---|

| Antitumor Activity | Novel lanostane triterpenoids | Cytotoxic to tumor cells with p53/Ras mutations |

| Anti-Adipogenesis | Compounds from G. applanatum | Effective in reducing lipid accumulation |

| Neuroprotection | Lanostane derivatives | Increased cell viability; reduced ROS levels |

| Anti-inflammatory | Inotodiol | Mitigated cytokine expression under stress |

Analyse Chemischer Reaktionen

Reduction of the C-1 Ketone

The C-1 ketone undergoes reduction to form a secondary alcohol. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reagents:

Lanostan 1 oneNaBH4/MeOHLanostan 1 ol

Mechanistic Insight : The hydride ion attacks the electrophilic carbonyl carbon, followed by protonation of the oxygen6 .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | Methanol, RT, 2h | Lanostan-1-ol | 85% | 6 |

| LiAlH₄ | THF, Reflux, 4h | Lanostan-1-ol | 92% | 6 |

Nucleophilic Addition at the Carbonyl Group

The ketone participates in nucleophilic additions. Grignard reagents or organolithium compounds add to the carbonyl, forming tertiary alcohols:

Lanostan 1 one+RMgX→Lanostan 1 R OH

Example : Methylmagnesium bromide forms a branched alcohol at C-1 6.

| Nucleophile | Product | Stereochemistry | Reference |

|---|---|---|---|

| CH₃MgBr | 1-(Hydroxymethyl)lanostane | β-configuration | 6 |

Oxidation and Functionalization

While direct oxidation of the C-1 ketone is sterically hindered, adjacent hydroxyl groups (e.g., at C-3 or C-11) can be oxidized to ketones or carboxylic acids. For example:

-

C-3 Hydroxyl Oxidation :

Lanostan 1 one 3 olCrO3Lanostan 1 3 dioneThis reaction is critical in synthesizing bioactive diones .

| Substrate | Reagent | Product | Application | Reference |

|---|---|---|---|---|

| Lanostan-1-one-3β-ol | CrO₃ | Lanostan-1,3-dione | Anti-inflammatory agents |

Elimination Reactions

This compound derivatives undergo E1 elimination under acidic conditions, forming alkenes via carbocation intermediates :

Lanostan 1 olH2SO4Lanosta 1 ene+H2O

Key Observation : Hydride or alkyl shifts stabilize carbocations, leading to rearranged products .

| Acid Catalyst | Temperature | Major Product | Byproduct | Reference |

|---|---|---|---|---|

| H₂SO₄ | 80°C | Lanosta-1-ene | Isomeric alkenes |

Esterification and Acylation

The C-1 alcohol (post-reduction) reacts with acyl chlorides or anhydrides to form esters:

Lanostan 1 ol+(CH3CO)2O→Lanostan 1 acetate

Biological Relevance : Acetylated derivatives show enhanced bioavailability .

| Acylating Agent | Product | Bioactivity | Reference |

|---|---|---|---|

| Acetic anhydride | Lanostan-1-acetate | Cytotoxic activity |

Complexation with Metal Ions

The ketone oxygen acts as a Lewis base, coordinating with transition metals (e.g., Cu²⁺ or Fe³⁺). This property is exploited in catalytic reactions or sensor designs .

| Metal Ion | Application | Stability Constant (Log K) | Reference |

|---|---|---|---|

| Cu²⁺ | Oxidation catalysis | 4.2 |

Anti-inflammatory Activity via NF-κB Pathway

Though not a reaction, the C-1 ketone’s electronic effects modulate bioactivity. Derivatives inhibit NO production in LPS-induced macrophages (IC₅₀ = 18.12 μM for analog poricoic acid A) .

Eigenschaften

CAS-Nummer |

16196-36-4 |

|---|---|

Molekularformel |

C30H52O |

Molekulargewicht |

428.7 g/mol |

IUPAC-Name |

(5S,8R,9S,10R,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-1-one |

InChI |

InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-29(7)23-12-13-25-27(4,5)17-16-26(31)30(25,8)24(23)15-19-28(22,29)6/h20-25H,9-19H2,1-8H3/t21-,22-,23-,24+,25+,28-,29+,30-/m1/s1 |

InChI-Schlüssel |

VROGDMZAHJRJCC-VHORBSQOSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(C(=O)CCC4(C)C)C)C)C |

Isomerische SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C(=O)CCC4(C)C)C)C)C |

Kanonische SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(C(=O)CCC4(C)C)C)C)C |

Synonyme |

Lanostan-1-one |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.